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Introduction
These application notes provide a comprehensive overview and detailed protocols for studying

the effects of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR)

and Vascular Endothelial Growth Factor Receptors (VEGFR), on the SNU16 human gastric

carcinoma cell line. The SNU16 cell line is characterized by an amplification of the FGFR2

gene, making it a relevant model for investigating FGFR2-targeted therapies.[1] ODM-203 has

demonstrated significant anti-tumor activity in preclinical models, including those involving

SNU16 cells.[2][3]

This document outlines the molecular rationale for using ODM-203 in FGFR2-amplified gastric

cancer, presents key quantitative data from preclinical studies, and provides detailed protocols

for essential in vitro and in vivo experiments.

Molecular Rationale
The SNU16 gastric cancer cell line harbors an amplification of the FGFR2 gene, which leads to

the overexpression and constitutive activation of the FGFR2 protein.[1] This aberrant signaling

drives tumor cell proliferation and survival, making FGFR2 a critical therapeutic target in this

context. ODM-203 is a small molecule inhibitor that selectively targets FGFR and VEGFR

families with equal potency in the low nanomolar range.[1][4] By inhibiting the kinase activity of
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FGFR2, ODM-203 blocks downstream signaling pathways, thereby impeding cancer cell

growth.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data of ODM-203 in the

context of SNU16 gastric cancer cells.

Table 1: In Vitro Activity of ODM-203 in FGFR-Dependent Cell Lines

Cell Line Cancer Type Target Receptor
ODM-203 IC50
(nmol/L)

H1581 Lung Cancer FGFR1 104

SNU16 Gastric Cancer FGFR2 50-150

RT4 Bladder Cancer FGFR3 192

Data sourced from multiple studies indicating the potent anti-proliferative effect of ODM-203 on

FGFR-dependent cancer cell lines.[1][4]

Table 2: In Vivo Efficacy of ODM-203 in SNU16 Xenograft Model

Treatment
Group

Dose
Dosing
Schedule

Tumor
Growth
Inhibition
(%)

pFGFR
Inhibition

pFRS2
Inhibition

Vehicle - Daily 0 - -

ODM-203 30 mg/kg
Daily for 12

days
73 Yes Yes

Results from a subcutaneous SNU16 xenograft study demonstrating significant tumor growth

inhibition and target engagement upon oral administration of ODM-203.[2][3]
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The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor

dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.

This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-

AKT pathways, which promote cell proliferation, survival, and differentiation. In SNU16 cells,

FGFR2 amplification leads to ligand-independent, constitutive activation of these pathways.

ODM-203 inhibits the initial autophosphorylation of FGFR2, thereby blocking the entire

downstream signaling cascade.
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Start

Seed SNU16 cells in 96-well plate

Incubate for 24 hours

Prepare serial dilutions of ODM-203

Treat cells with ODM-203

Incubate for 72 hours

Add MTT solution

Incubate for 4 hours

Dissolve formazan with DMSO

Read absorbance at 570 nm

Calculate IC50

End
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Start

Culture and treat SNU16 cells with ODM-203

Lyse cells and collect protein

Quantify protein concentration (BCA)

Separate proteins by SDS-PAGE

Transfer proteins to PVDF membrane

Block membrane

Incubate with primary antibody

Incubate with secondary antibody

Detect protein bands (ECL)

Analyze results

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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